Dithiosalicylic acid
Description
Historical Perspectives on Dithiosalicylic Acid Synthesis and Reactivity
Historically, the synthesis of this compound has involved the oxidation of thiosalicylic acid (2-mercaptobenzoic acid). Thiosalicylic acid can be readily oxidized to form this compound tdl.org. One method for preparing thiosalicylic acid, which can then be oxidized to this compound, involves heating o-halogenated benzoic acids with an alkaline hydrosulfide (B80085) or sodium sulfide (B99878) at elevated temperatures, sometimes in the presence of copper or copper salts orgsyn.org. Another historical approach to synthesizing this compound involves treating diazotized anthranilic acid with sodium disulfide in alkaline solution orgsyn.org. Research into the reactivity of this compound has explored its reduction back to thiosalicylic acid, with studies indicating that only strong reducing agents like hydriodic acid are capable of complete reduction tdl.org. The disulfide bond is a key feature governing its reactivity, participating in redox processes and serving as a handle for further chemical transformations.
Contemporary Significance of this compound in Chemical Sciences
In contemporary chemical sciences, this compound holds significance as a versatile intermediate and a subject of ongoing research. Its disulfide linkage and carboxylic acid groups make it valuable in various synthetic routes. It is utilized as an intermediate in the synthesis of pharmaceuticals, dyes, photochemicals (such as thioxanthones), and biocides chemicalland21.comchemicalbook.com. The compound's ability to participate in redox chemistry is exploited in laboratory research, where it serves as a model for studying disulfide bond formation and cleavage triaimenterprise.com. Furthermore, this compound has been investigated for its potential in materials science, including its use as a cross-linking agent in polymers, where the disulfide bond contributes to material properties triaimenterprise.com. Its structural features also allow it to form hydrogen bonds and act as a potential host molecule in the development of inclusion compounds researchgate.net.
Emerging Research Frontiers and Future Directions for this compound Studies
Emerging research on this compound is exploring its potential in advanced applications, leveraging its unique chemical properties. One frontier is its use in coordination chemistry, where it can act as a ligand to form metal complexes researchgate.netmdpi.com. Studies have investigated the formation and structure of metal complexes with ligands derived from 2-mercaptobenzoic acid and its disulfide counterpart researchgate.net. Another promising area is the development of novel catalytic systems. Recent research has demonstrated the construction of a hydrogen-bond-assisted S-S nonmetallic active center using this compound for solar ammonia (B1221849) fertilizer production, achieving a notable ammonia yield figshare.comacs.org. This highlights the potential of utilizing the disulfide bond in catalytic processes.
Furthermore, this compound has been employed in the synthesis of hydrophobic carbon dots (HCDs) with potential applications in areas such as monitoring seafood freshness and potentially in bioimaging and solid-state LEDs qascf.comqascf.commdpi.com. The ability of this compound to cocrystallize with various compounds to form organic salts and cocrystals is also an active area of investigation chemicalbook.comchemicalbook.com. This cocrystallization behavior can lead to the formation of materials with tailored properties. Future directions for this compound studies are likely to involve further exploration of its catalytic capabilities, its role in the synthesis of novel nanomaterials, and its potential in supramolecular chemistry through cocrystallization and coordination with metal centers. Research into its biodegradation pathways also continues to be of interest chemicalbook.comnih.gov.
Here is a table summarizing some key chemical properties of this compound (C₁₄H₁₀O₄S₂):
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₄S₂ | sigmaaldrich.comsigmaaldrich.comchemicalland21.com |
| Molecular Weight | 306.36 g/mol | sigmaaldrich.comsigmaaldrich.comchemicalland21.com |
| CAS Number | 119-80-2 | sigmaaldrich.comsigmaaldrich.comchemicalland21.com |
| Physical State | Off-white to light yellow powder | chemicalland21.com |
| Melting Point | 287-290 °C (lit.) / 288-293 °C | sigmaaldrich.comchemicalland21.com |
| Solubility in Water | Insoluble | chemicalland21.com |
| Solubility in Solvents | Soluble in alcohol, ether, alkaline solution | chemicalland21.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
527-89-9 |
|---|---|
Molecular Formula |
C7H6OS2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-hydroxybenzenecarbodithioic acid |
InChI |
InChI=1S/C7H6OS2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) |
InChI Key |
AJQLEJAVGARHGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Appearance |
Solid powder |
Other CAS No. |
527-89-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dithiosalicylic acid; NSC 70157; NSC-70157; NSC70157 |
Origin of Product |
United States |
Synthetic Methodologies for Dithiosalicylic Acid and Its Derivatives
Classical Preparative Routes for Dithiosalicylic Acid
Traditional methods for synthesizing this compound often involve reactions with readily available aromatic precursors, employing established chemical reactions.
Diazotization and Disulfide Formation from Aromatic Amines
One classical route to this compound involves the diazotization of an aromatic amine, specifically anthranilic acid (2-aminobenzoic acid). chemicalbook.comchemicalbook.comgoogle.comgoogle.com Diazotization is a process where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) in an ice-cold solution to form a diazonium salt. spcmc.ac.inorganic-chemistry.org
Following diazotization, the diazonium salt solution is reacted with a source of sulfur to form the disulfide bond. A reported method involves the reaction of the diazonium liquid with liquid sulfur dioxide in the presence of a catalyst and a cocatalyst at low temperatures (-20 to -10°C). chemicalbook.comgoogle.comgoogle.com The mixture is then heated to a higher temperature (80-100°C) to complete the reaction, followed by cooling and filtration to obtain the product. chemicalbook.comgoogle.comgoogle.com This method is noted for its high reaction yield, good product purity, simple separation, and reduced production wastewater compared to some traditional processes. google.comgoogle.com
A specific procedure describes preparing [carboxyl-14C]anthranilic acid and subsequently diazotizing it with sodium nitrite and hydrochloric acid at 5°C. chemicalbook.com The resulting diazonium derivative solution is then added to an alkaline sodium disulfide solution, keeping the temperature below 5°C. chemicalbook.com After warming to room temperature and cessation of nitrogen evolution, the product is precipitated by adding concentrated hydrochloric acid, filtered, washed, and dried. chemicalbook.com This method yielded 2,2'-dithiosalicylic acid in an 86% yield. chemicalbook.com
Reductive Conversion Pathways from Oxidized Precursors
Reductive conversion pathways can also be employed for the synthesis of this compound, typically starting from oxidized sulfur-containing aromatic compounds. While the provided search results don't detail specific reductive conversions to this compound from highly oxidized precursors like sulfonic acids directly, they do mention the reduction of nitro compounds to amines as a step in the synthesis of intermediates that could potentially lead to this compound derivatives. cbijournal.com For instance, the catalytic hydrogenation of a nitro group to an amino group using Raney-nickel is described in the synthesis of 2-((2-aminophenyl)thio)benzoic acid, an intermediate structurally related to this compound. This suggests that reduction reactions play a role in the synthesis of related sulfur-containing aromatic compounds.
Nucleophilic Substitution Strategies with Halogenated Aromatics
Nucleophilic aromatic substitution (SNAr) reactions can be utilized in the synthesis of compounds containing sulfur linkages to aromatic rings, which can serve as precursors to this compound or its derivatives. One documented method involves the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene (B146284) in a basic aqueous solution. This SNAr reaction produces 2-(2-nitrophenylthio)benzoic acid as an intermediate. Although this example uses this compound as a reactant to form a derivative, the principle of nucleophilic substitution of halogenated aromatics by sulfur species is relevant to constructing the carbon-sulfur bonds found in this compound. The reaction is carried out in basic aqueous media at reflux.
Sustainable Synthetic Approaches for this compound and Analogues
In recent years, there has been a growing focus on developing more environmentally friendly and efficient synthetic methods.
Mechanochemical and Microwave-Assisted Protocols
Mechanochemical synthesis, which involves using mechanical force to induce chemical reactions, and microwave-assisted synthesis, which utilizes microwave irradiation to heat reactants, offer potential for more sustainable routes by reducing or eliminating the need for solvents and decreasing reaction times.
Research has explored the synthesis of dithiobisbenzamide derivatives from 2,2'-dithiosalicylic acid using mechanochemical grinding and microwave irradiation. researchgate.netresearchgate.net These "green protocols" can yield the same products as conventional heating but with differences in yields and reaction times. researchgate.net Microwave irradiation, in particular, has been reported to give higher yields in shorter reaction times compared to grinding for the synthesis of these derivatives. researchgate.net While these examples focus on the synthesis of derivatives from this compound, they demonstrate the applicability of mechanochemical and microwave-assisted techniques to reactions involving the this compound scaffold. Microwave-assisted methods have also been explored for the synthesis of other related compounds, such as salicyl acyloxy phosphonate (B1237965) derivatives from salicylic (B10762653) acid. sioc-journal.cn The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.
Functionalization and Derivatization Strategies of this compound
This compound, with its carboxylic acid functionalities and the central disulfide bond, serves as a versatile precursor for synthesizing a range of derivatives. These strategies often involve modifying the carboxylic acid groups or utilizing the disulfide bond for further reactions.
Synthesis of Dithiobisbenzamide Architectures
Dithiobisbenzamide architectures can be synthesized using 2,2'-dithiosalicylic acid as a starting material. Reactions with various amines, such as ammonia (B1221849), ethylamine, benzylamine, and 1,2-diaminopropane, have been explored under different conditions, including grinding, microwave irradiation, and conventional heating researchgate.netresearchgate.net. These methods yield dithiobisbenzamides, demonstrating the utility of this compound in forming amide linkages researchgate.netresearchgate.net.
Introduction of Amide and Other Functional Groups
The carboxylic acid groups of this compound are amenable to amidation reactions, allowing for the introduction of amide functionalities. This can be achieved through direct amidation with amines researchgate.net. Additionally, this compound can be utilized in reactions that introduce other functional groups, contributing to the synthesis of diverse organic compounds, including polyamides containing disulfide bonds chemicalbook.com. The formation of thioureido amides from this compound has also been reported researchgate.net.
Controlled Disulfide Bond Formation from 2-Mercaptobenzoic Acid Precursors
Controlled disulfide bond formation from 2-mercaptobenzoic acid (2-MBA) is a key step in synthesizing this compound and related compounds. This process is influenced by reaction conditions, particularly pH and temperature.
pH-Controlled Redox Processes for Disulfide Generation
The formation of the disulfide bond from 2-mercaptobenzoic acid is highly sensitive to pH researchgate.netresearchgate.netacs.orgfigshare.com. Under acidic conditions, 2-MBA tends to remain unchanged researchgate.netacs.orgfigshare.com. However, as the pH increases, oxidation to 2,2'-disulfanediyldibenzoic acid (this compound) occurs researchgate.netacs.orgfigshare.com. At neutral pH, complete oxidation and concurrent crystal growth have been observed researchgate.netacs.orgfigshare.com. This pH sensitivity allows for the targeted synthesis of materials with specific compositions by adjusting the reaction environment researchgate.netacs.orgfigshare.com. Oxidation of thiols to disulfides can be achieved using various oxidants, including molecular oxygen, preferably under slightly alkaline conditions researchgate.net.
Hydrothermal Conditions for Disulfide Oligomerization
Hydrothermal conditions have been employed to study disulfide bond formation from 2-mercaptobenzoic acid researchgate.netresearchgate.netacs.orgfigshare.com. Under these conditions, the formation of 2,2'-disulfanediyldibenzoic acid (this compound) from 2-MBA has been reported as a function of pH researchgate.netresearchgate.netacs.orgfigshare.com. While the provided information focuses on the dimerization to this compound, the context of "oligomerization" suggests that under specific hydrothermal parameters, longer chains or more complex structures linked by disulfide bonds might form, although detailed research findings on the oligomerization aspect from 2-mercaptobenzoic acid under hydrothermal conditions are not extensively detailed in the provided search results. The oxidation of thiols into disulfides is a known reaction that can occur under various conditions, including in the presence of heat acs.org.
Coordination Chemistry of Dithiosalicylic Acid
Ligand Properties and Chelation Characteristics of Dithiosalicylic Acid
This compound, as a ligand, exhibits notable properties that facilitate chelation with metal centers. Chelation involves the formation of stable ring structures through the bonding of a polydentate ligand to a central metal atom or ion. ebsco.com This phenomenon is a fundamental aspect of coordination chemistry and enhances the stability of the resulting complexes. ebsco.comcsbsju.edu
Multidentate Coordination Modalities of the Dithiosalicylate Anion
The dithiosalicylate anion, derived from the deprotonation of this compound, is a multidentate ligand capable of coordinating to metal ions through its oxygen and sulfur atoms. The flexible S-S linkage in this compound allows the ligand to adopt different conformations, influencing the resulting coordination structures. niscpr.res.in The coordination modes can vary, leading to the formation of mono-, bi-, 1D, 2D, and 3D coordination compounds, sometimes involving the cleavage of the S-S bond or the carboxylate group acting as a monodentate or bidentate donor. researchgate.netresearchgate.net For instance, in some manganese complexes, the L²⁻ ligand adopts bridging coordination modes through its carboxylate groups in a monodentate fashion, leading to one-dimensional chain structures. niscpr.res.in
Selectivity and Affinity for Transition Metal Ions
The dithiosalicylate ligand demonstrates varying selectivity and affinity for different transition metal ions. The stability of the resulting metal complexes is influenced by factors such as the nature of the metal-ligand bond, the size and electronegativity of the metal ion, and the number and size of the chelate rings formed. shivajichk.ac.in Ligands with donor atoms of low polarizability and high electronegativity, such as nitrogen, oxygen, and fluorine, tend to form more stable chelate complexes. shivajichk.ac.in The chelate effect, where a multidentate ligand binds more tightly than several monodentate ligands, plays a significant role in the stability of these complexes. csbsju.edu This increased stability is attributed to favorable enthalpy and entropy changes upon binding. csbsju.edu
Design and Synthesis of Metal-Dithiosalicylic Acid Complexes
The design and synthesis of metal complexes involving this compound often involve reactions between metal salts and the this compound ligand under various conditions. These reactions can lead to the formation of diverse coordination compounds with different structural dimensionalities.
Formation of Discrete and Polymeric Coordination Compounds
This compound can participate in the formation of both discrete molecular complexes and extended polymeric structures. The nature of the resulting compound (discrete or polymeric) is influenced by the reaction conditions and the presence of other ligands. mdpi.comwikipedia.org For example, reactions of transition metals with this compound have been shown to yield structural diversity, including discrete mono- and binuclear complexes, as well as 1D, 2D, and 3D coordination polymers. researchgate.netresearchgate.net The formation of coordination polymers involves repeating coordination entities extending in one, two, or three dimensions, linked by ligands. wikipedia.org
Influence of Auxiliary Ligands on Complex Formation and Geometry
The presence of auxiliary ligands can significantly influence the formation, dimensionality, and geometry of metal-dithiosalicylic acid complexes. niscpr.res.innih.gov For instance, the introduction of N-donor rigid molecules like phenanthroline and bipyridine as auxiliary ligands can affect the structural features of the metal-organic compounds and lead to the formation of new products with reduced dimensionality. niscpr.res.in In palladium chemistry, the use of bipyridine and phenanthroline as co-ligands in reactions with this compound and palladium precursors has resulted in the formation of different palladium complexes with square planar geometries and varying coordination types. researchgate.netresearchgate.net
Structural Elucidation and Solid-State Characteristics of Coordination Assemblies
Supramolecular Architectures Directed by this compound
The ability of this compound to form various hydrogen bonds through its carboxyl groups is a key factor in the construction of supramolecular architectures. The flexible S-S linkage provides conformational freedom, allowing the molecule to adopt different orientations and linking modes researchgate.netchemicalbook.com. These features facilitate the formation of extended networks and discrete supramolecular entities.
Research has shown that this compound can form one-dimensional zigzag chains through O-H···N hydrogen bonds when co-crystallized with certain organic molecules researchgate.net. These chains can further assemble into three-dimensional supramolecular networks via additional weak interactions such as C-H···O and C-H···π contacts researchgate.net.
The interplay between coordination bonds with metal ions and various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows this compound to direct the formation of complex supramolecular structures with tailored properties niscpr.res.in.
Polymorphism and Crystal Engineering in this compound Systems
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant aspect of crystal engineering. This compound is recognized for its propensity to exhibit polymorphism, which is influenced by its molecular flexibility and its capacity for diverse hydrogen bonding interactions researchgate.netchemicalbook.comresearchgate.netcolab.ws.
The carboxyl groups of this compound can form conventional O-H···O hydrogen bonds, leading to different host lattices in its various solid forms or in its compounds with other molecules chemicalbook.comresearchgate.net. The rotatable central disulfide bond allows the two phenyl rings to adopt different dihedral angles, contributing to the molecule's ability to pack in multiple ways niscpr.res.in. This conformational flexibility, coupled with the varying hydrogen bonding patterns, is central to the observed polymorphism.
Crystal engineering approaches utilizing this compound often involve co-crystallization with other molecules, such as amines or bipyridines, to control the self-assembly process and generate new solid forms with desired structures and properties chemicalbook.comresearchgate.netscience.govniscpr.res.in. The resulting cocrystals or inclusion compounds can exhibit different crystal systems and space groups depending on the guest molecule and crystallization conditions researchgate.net. The deliberate design and control of these interactions are fundamental to crystal engineering efforts involving this compound researchgate.netchemicalbook.com.
Detailed research findings, including crystallographic data, highlight the different hydrogen bonding networks and molecular conformations adopted by this compound in its various polymorphic forms and inclusion compounds researchgate.netresearchgate.netscience.gov.
Host-Guest Chemistry of this compound Inclusion Compounds
This compound can function as a host molecule, forming inclusion compounds by encapsulating suitable guest molecules within its crystal lattice researchgate.netchemicalbook.comresearchgate.netscience.govresearchgate.netresearchgate.net. This host-guest chemistry is facilitated by the structural features of this compound, including its ability to form extended host frameworks through hydrogen bonding and other interactions.
Studies have reported the formation of inclusion compounds between this compound and various guest species, such as tetraalkylammonium ions and simple amines like triethylamine (B128534) and tripropylamine (B89841) researchgate.netchemicalbook.comresearchgate.netscience.gov. In these inclusion compounds, the this compound molecules (often in their deprotonated or partially deprotonated forms) construct the host lattice, while the guest molecules reside within the cavities or channels of this framework researchgate.netresearchgate.netscience.govresearchgate.net.
The interactions between the host and guest molecules are primarily non-covalent, including hydrogen bonding (particularly N-H…O interactions with amine guests), Van der Waals forces, and sometimes π-π stacking interactions between aromatic rings researchgate.netscience.govresearchgate.netniscpr.res.in. These interactions are crucial for the stability and structure of the inclusion compounds.
The formation of these inclusion compounds demonstrates the potential of this compound in molecular recognition and separation processes. The specific interactions between the host framework and the guest molecules can be tuned by modifying the guest species or the crystallization conditions, offering a route to design materials with specific inclusion properties researchgate.netchemicalbook.com.
Theoretical and Computational Investigations of Dithiosalicylic Acid
Quantum Chemical Studies on Dithiosalicylic Acid Molecular and Electronic Structure
Quantum chemical methods, particularly DFT, are widely used to investigate the electronic structure and ground state properties of molecules. These calculations can provide valuable information about molecular geometry, charge distribution, and energy levels.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a common approach for modeling the ground state properties of molecules such as this compound. These calculations can be used to determine optimized geometries, vibrational frequencies, and electrostatic potential surfaces . DFT can predict nucleophilic and electrophilic sites and regioselectivity in reactions . Comparing computed infrared (IR) and Raman spectra with experimental data helps validate these computational models . For instance, DFT calculations have been used to study the interaction of this compound with tetraalkylammonium ions in inclusion compounds, providing insights into their crystal structures researchgate.net. DFT has also been applied to study the adsorption of this compound derivatives on metal surfaces, such as copper, in the context of corrosion inhibition capes.gov.brresearchgate.net. The accuracy of DFT calculations for predicting adsorption energies is typically around 20 kJ/mol uu.nl.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) analysis, often performed using DFT, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) ethz.chgrowingscience.com. These orbitals are crucial in determining a molecule's reactivity ethz.chgrowingscience.com. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability growingscience.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity growingscience.com. A smaller gap generally suggests higher reactivity ethz.ch. FMO analysis can reveal charge transfer within compounds researchgate.net. For this compound and its derivatives, FMO analysis, along with other reactivity indices, can help predict how the molecule will interact with other species, such as metal surfaces in corrosion inhibition or reactants in synthesis capes.gov.brresearchgate.net.
Table 1: Illustrative DFT-Derived Electronic Properties
| Property | Description | Relevance to this compound |
| Optimized Geometry | Equilibrium arrangement of atoms | Understanding molecular shape and conformation. |
| Electrostatic Potential Surface | Charge distribution around the molecule | Identifying potential sites for electrostatic interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. growingscience.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. growingscience.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. growingscience.com |
| Charge Distribution | Net atomic charges | Understanding polarity and potential reaction centers. |
Note: Specific numerical values for this compound would require performing or referencing specific DFT calculations.
Molecular Dynamics Simulations for this compound Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment, such as solvents or surfaces.
Adsorption Behavior at Interfaces and Surface Interactions
MD simulations are valuable for investigating the adsorption of molecules onto surfaces, providing insights into the adsorption mechanism and the stability of the adsorbed layer researchgate.netanalis.com.myacs.org. For this compound, MD simulations have been employed to study its adsorption behavior on metal surfaces, particularly in the context of corrosion inhibition capes.gov.brresearchgate.net. These simulations can help understand how this compound molecules arrange themselves on the surface and the nature of the interactions (e.g., chemical or physical adsorption) acs.org. The adsorption of corrosion inhibitors on metal surfaces often conforms to models like the Langmuir monolayer adsorption isotherm capes.gov.brresearchgate.net. MD simulations can complement experimental techniques like electrochemical tests and surface morphology analysis to provide a comprehensive understanding of the inhibition mechanism capes.gov.brresearchgate.net.
Conformational Dynamics and Energy Landscapes
MD simulations can also explore the conformational flexibility of molecules and map their energy landscapes cdnsciencepub.com. While direct MD studies focused solely on the conformational dynamics of isolated this compound are less prevalent in the provided search results, MD is a standard technique for this purpose. Studies on related molecules like salicylic (B10762653) acid or other organic compounds demonstrate the capability of MD to reveal structural changes and preferred conformations in different environments nih.gov. For this compound, MD could provide insights into the rotation around the disulfide bond and the flexibility of the carboxylic acid groups, which can influence its interactions and reactivity. The disulfide dihedral angle in related compounds has been reported, suggesting conformational preferences researchgate.net.
Table 2: Computational Methods and Their Applications to this compound Studies
| Computational Method | Application Area | Specific Insights for this compound |
| DFT | Molecular structure, electronic properties, reactivity | Geometry optimization, charge distribution, HOMO/LUMO analysis, prediction of reactive sites. growingscience.com |
| FMO Analysis | Reactivity, electron transfer | Understanding electron-donating/accepting capabilities, predicting reaction pathways. researchgate.netethz.ch |
| Molecular Dynamics | Time-dependent behavior, interactions, dynamics | Adsorption on surfaces, conformational flexibility, interactions with environment/other molecules. capes.gov.brresearchgate.netanalis.com.my |
Mechanistic Insights and Predictive Modeling from Computational Approaches
Computational methods provide valuable mechanistic insights into the reactions and interactions involving this compound. DFT calculations can elucidate reaction pathways and transition states, helping to understand how reactions proceed at the molecular level . By analyzing energy barriers and reaction intermediates, computational studies can support or refute proposed mechanisms. For example, DFT has been used to study reaction mechanisms of other compounds uu.nlnih.gov.
Furthermore, computational approaches enable predictive modeling. Based on calculated molecular descriptors (e.g., FMO energies, charge distributions) and simulation results (e.g., adsorption energies), models can be developed to predict the behavior of this compound in various applications, such as its effectiveness as a corrosion inhibitor or its role in the synthesis of other compounds capes.gov.brresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates molecular structure with activity, often utilizes computationally derived descriptors researchgate.net.
Computational studies thus provide a powerful complement to experimental work, offering detailed molecular-level understanding and predictive capabilities for this compound.
Elucidation of Reaction Pathways and Transition States
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction mechanisms, identifying intermediates, and locating transition states fishersci.beuni.lu. Transition states represent the highest energy points along a reaction pathway, and their characterization is crucial for understanding reaction kinetics and selectivity nih.gov.
In the context of this compound, computational studies have been applied to investigate its involvement in different chemical processes. For instance, theoretical calculations have been used to explore the reaction pathway for nitrogen reduction catalyzed by DTSA. These studies have revealed an alternating reaction pathway for nitrogen at the S–S active center of DTSA. The energy barrier of the rate-determining step (RDS) in this catalytic process was effectively reduced with the aid of intermolecular hydrogen bonding of DTSA, as determined through mechanistic studies. The energy barrier for the RDS was calculated to be 2.11 eV with the assistance of hydrogen bonding, compared to 2.79 eV without it.
Computational studies also contribute to understanding the formation of DTSA itself. For example, DTSA can be generated by the in situ S–S reaction of 2-mercaptobenzoic acid. While the detailed computational elucidation of this specific reaction pathway and its transition states were not extensively detailed in the search results, the application of computational methods to understand such transformations is a common practice in the field uni.lu.
Computational approaches often involve establishing the relative energies of starting materials, transition states, and products on the potential energy surface uni.lu. Analyzing the intrinsic reaction coordinate (IRC) can provide further insight into the step-by-step energetics along the reaction path uni.lu.
Correlation of Computational Data with Experimental Reactivity Trends
A key aspect of theoretical and computational investigations is the correlation of computational data with experimental observations to validate proposed mechanisms and predict reactivity trends. For this compound, this correlation has been demonstrated in studies related to its corrosion inhibition properties.
Experimental and theoretical studies on the inhibition properties of diphenyl disulfide derivatives, including DTSA, on copper corrosion in acidic medium have been conducted. Electrochemical tests and surface morphology analysis provided experimental data on the corrosion inhibition capacity of these compounds. Simultaneously, quantum chemical calculations and molecular dynamics simulations were performed to explore the relationship between the corrosion inhibition performance and the molecular configurations of the inhibitors.
The results from these studies showed that DTSA, along with other tested compounds, exhibited good anti-corrosion capacity, inhibiting both cathodic and anodic reactions on copper. Impedance spectroscopy results indicated that the adsorption of these inhibitors on the copper surface increased the charge transfer resistance, suggesting the formation of a dense inhibitor film. The adsorption conformed to the Langmuir monolayer adsorption model.
Theoretical calculations in these studies aimed to further explore and explain the observed experimental reactivity trends in corrosion inhibition. While specific quantitative correlations between calculated parameters (e.g., adsorption energies, electronic properties) and experimental inhibition efficiency for DTSA were not explicitly detailed in the provided snippets, the general approach of using computational chemistry to understand and correlate with experimental corrosion inhibition performance of organic molecules is well-established. Such correlations help validate the computational models and provide a deeper understanding of the factors governing the experimental reactivity, such as the influence of molecular structure and electronic properties on adsorption behavior and film formation.
In the context of nitrogen reduction catalysis, the computational finding that intermolecular hydrogen bonding in DTSA reduces the energy barrier for the rate-determining step directly correlates with the experimental observation of ammonia (B1221849) yield, supporting the proposed catalytic mechanism.
These examples highlight how computational investigations of DTSA, by elucidating reaction pathways and correlating theoretical data with experimental results, contribute significantly to understanding its behavior and potential applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 8409 |
| 2-Mercaptobenzoic acid | 5443 |
| 2-Aminophenyl disulfide | 14358 |
| 2,2-Dibenzamidodiphenyl disulfide | 67271 lu.se |
| 2-Sulfobenzoic acid | 12438 |
| Copper | 23978 |
| Nitrogen | 947 |
| Ammonia | 222 nih.gov |
Data Table: Energy Barrier for Rate-Determining Step in N₂ Reduction Catalysis by DTSA
| Condition | Energy Barrier (eV) |
| Without hydrogen bonding | 2.79 |
| With intermolecular hydrogen bonding | 2.11 |
Spectroscopic Characterization and Advanced Structural Analysis of Dithiosalicylic Acid Systems
Single Crystal X-ray Diffraction Analysis of Dithiosalicylic Acid Compounds
Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the atomic structure of crystalline materials, providing precise information about molecular geometries, bonding parameters, and intermolecular interactions. fzu.cz Studies utilizing SCXRD have been instrumental in understanding the solid-state structures of this compound and its complexes.
Precise Determination of Molecular Geometries and Bonding Parameters
X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. This provides detailed insight into the molecular geometry of this compound and its derivatives. For instance, in a study involving a binary cocrystal of 2,2'-dithiosalicylic acid, SCXRD established the structure of the compound. tandfonline.com Another study on palladium thiosalicylate complexes, derived from this compound, used SCXRD to propose square planar geometries and N2SO coordination types around the palladium center. researchgate.net The dihedral angle between the two benzene (B151609) rings in a dithiodibenzoic acid anion was determined to be 73.51(5)° in one molecular salt structure. researchgate.net
Characterization of Coordination Environments in Metal Complexes
This compound can act as a ligand, coordinating to metal ions through its carboxylate and thiocarboxylate groups. SCXRD is crucial for characterizing the coordination environment around the metal center in such complexes. In palladium thiosalicylate complexes derived from this compound, SCXRD revealed square planar geometries with N2SO coordination. researchgate.net Studies on metal-organic compounds involving 2,2'-dithiosalicylic acid have also utilized SCXRD to determine the coordination geometry around the metal ions. For example, a lead(II) complex showed the Pb(II) ion bonded to oxygen atoms from the ligand and nitrogen atoms from an auxiliary ligand, exhibiting a distorted coordination geometry. iucr.org Copper(II) coordination polymers with 4,4'-dithiosalicylic acid have been characterized by SCXRD, revealing different coordination environments around the copper(II) center, including five-coordinated structures with oxygen and nitrogen atoms from the ligands. matec-conferences.org Manganese complexes with 2,2'-dithiosalicylic acid have shown distorted octahedral coordination geometry around the Mn(II) ion, coordinated by nitrogen atoms from an auxiliary ligand and carboxylate oxygen atoms from the this compound ligand. niscpr.res.in
Table 1: Examples of Coordination Environments in Metal Complexes of this compound Systems Determined by SCXRD
| Compound Type | Metal Ion | Coordination Geometry | Coordinating Atoms (Examples) | Reference |
| Palladium Thiosalicylate Complexes | Pd(II) | Square planar | N, S, O | researchgate.net |
| Lead(II) complex with 2,2'-dithiosalicylic acid | Pb(II) | Distorted monocapped octahedron | O (carboxylate, sulfonate), N | iucr.org |
| Copper(II) Coordination Polymers | Cu(II) | Five-coordinated | O, N | matec-conferences.org |
| Manganese Complex with 2,2'-dithiosalicylic acid | Mn(II) | Distorted octahedral | N, O (carboxylate) | niscpr.res.in |
Vibrational Spectroscopy (Infrared and Raman) of this compound and Derivatives
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within a compound. arxiv.orgjascoinc.com These techniques are valuable for identifying characteristic bonds and studying changes upon coordination or derivatization. d-nb.info
Assignment of Characteristic Functional Group Frequencies (Disulfide, Carboxyl)
IR and Raman spectroscopy can be used to identify the characteristic stretching and bending vibrations of functional groups present in this compound, such as the disulfide (S-S) and carboxyl (COOH) groups. The S-S stretching vibration in aromatic disulfides typically appears in the Raman spectrum between 400 and 540 cm⁻¹, and the presence of multiple bands in this region can indicate rotational isomerism. researchgate.net For carboxylic acids, the C=O stretching vibration in the protonated form (COOH) is typically observed in the range of 1690–1750 cm⁻¹ in IR spectra, while the deprotonated carboxylate form (COO⁻) shows asymmetric and symmetric stretching modes at different frequencies (1540–1650 cm⁻¹ and ~1300–1420 cm⁻¹, respectively). nih.goviitm.ac.in Studies on salicylic (B10762653) acid, a related compound, have assigned C=O stretching vibrations in the IR and Raman spectra. rasayanjournal.co.in
Spectroscopic Changes upon Coordination or Derivatization
Changes in the vibrational spectra upon coordination of this compound to metal ions or upon derivatization can provide information about the bonding and structural modifications. Shifts in the characteristic frequencies of the carboxylate or thiocarboxylate groups can indicate their involvement in coordination to the metal center. For example, a shift in the COO⁻ stretching frequency in the IR spectrum of a metal complex compared to the free ligand can indicate coordination through the oxygen atom of the carboxylate group. mdpi.com Vibrational spectroscopy has been used to characterize the structural differences between copolymers and homopolymers involving 2,2'-dithiodianiline, a compound related to this compound, highlighting the incorporation of S-S links. researchgate.net Raman spectroscopy has also been applied to study the interfacial chemistry of silica-immobilized ligands, distinguishing between protonated, neutral, and metal-ion complexed forms. osti.gov
Table 2: Characteristic Vibrational Frequencies (Approximate Ranges)
| Functional Group | Spectroscopy Type | Vibration Type | Approximate Frequency Range (cm⁻¹) | Reference |
| Disulfide (S-S) | Raman | Stretching | 400-540 | researchgate.net |
| Carboxyl (COOH) | IR | C=O Stretching | 1690-1750 | nih.goviitm.ac.in |
| Carboxylate (COO⁻) | IR | Asymmetric Stretching | 1540-1650 | nih.gov |
| Carboxylate (COO⁻) | IR | Symmetric Stretching | 1300-1420 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution or solid states. For this compound systems, both proton (¹H) and carbon (¹³C) NMR provide valuable insights into their molecular architecture and electronic environment.
Proton and Carbon NMR for Structural Elucidation of this compound and its Adducts
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure of this compound and characterizing its adducts and derivatives. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the local electronic environment of the nuclei, providing specific information about the types and connectivity of atoms within the molecule.
For this compound (2,2'-dithiodibenzoic acid), the ¹H NMR spectrum typically shows signals corresponding to the aromatic protons of the benzene rings and the acidic protons of the carboxylic acid groups. sigmaaldrich.comsigmaaldrich.com The pattern of aromatic signals is characteristic of a 1,2-disubstituted benzene ring. sigmaaldrich.comsigmaaldrich.comnih.gov ¹³C NMR spectroscopy reveals signals for each unique carbon atom in the molecule, including the aromatic carbons, the carboxyl carbons, and the carbons directly bonded to the sulfur atoms. nih.gov These data, especially when combined with two-dimensional NMR techniques like COSY, HSQC, and HMBC, allow for the complete assignment of signals and confirmation of the molecular structure. scielo.bripb.pt
NMR spectroscopy is also essential for the structural elucidation of compounds synthesized using this compound as a precursor, such as macrocyclic disulfide compounds or palladium complexes. asianpubs.orgresearchgate.net Analysis of the NMR spectra of these adducts helps confirm the successful formation of the desired products and provides details about their bonding and arrangement. asianpubs.orgresearchgate.netasianpubs.org For example, ¹H and ¹³C NMR have been used to characterize dithiobisbenzamide derivatives, confirming the presence of aromatic and carbonyl carbons, as well as amide and amine protons. asianpubs.org
Solution-State Conformations and Dynamics
NMR spectroscopy can provide information about the conformation and dynamics of molecules in solution. While specific detailed studies on the solution-state conformations and dynamics of this compound itself were not extensively detailed in the search results, NMR is a standard technique for such investigations in similar flexible molecules containing disulfide bonds and aromatic rings. mdpi.comnih.gov
Mass Spectrometric Techniques for this compound Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is invaluable for identifying this compound and its transformation products, as well as characterizing complex mixtures.
Identification of this compound and its Transformation Products
Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used for the identification of this compound and its related compounds. asm.orgnih.govnih.gov The molecular ion peak in the mass spectrum provides the molecular weight of the intact molecule, while fragmentation patterns can offer structural information. asm.orgnih.gov
This compound (2,2'-dithiodibenzoic acid) has been identified as a transformation product in the biodegradation of dibenzothiophene (B1670422). asm.orgnih.govchemicalbook.com GC-MS analysis has been used to detect and identify this compound, often after derivatization (e.g., methylation), by comparing its retention time and mass spectrum to those of authentic standards. asm.orgnih.govoup.com For instance, the dimethyl ester of 2,2'-dithiosalicylic acid showed a characteristic mass spectrum with a weak molecular ion and a base peak corresponding to the cleavage of the S-S bond. asm.orgnih.gov
Transformation products of this compound, such as 2-(S-sulfo)benzoic acid formed during sulfitolysis, have also been identified using LC-MS, with characteristic molecular ions observed. nih.gov The identification of these products is crucial for understanding the degradation pathways of this compound in various environments or biological systems. nih.gov
Characterization of Complex Mixtures and Reaction Intermediates
Mass spectrometry is particularly useful for analyzing complex mixtures containing this compound and for characterizing reaction intermediates. nih.govsci-hub.se In biodegradation studies, GC-MS has been employed to analyze organic extracts from cultures degrading dibenzothiophene, allowing for the detection and identification of multiple disulfide products, including this compound and other related disulfides. asm.orgnih.gov The ability of MS to differentiate compounds based on their mass and fragmentation patterns is essential for unraveling the complex metabolic pathways involved. asm.orgnih.govnih.gov
High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of elemental composition and confirmation of the molecular formula of identified compounds and intermediates, including potassium adducts formed in certain media. asm.orgnih.gov This level of detail is vital for unequivocally identifying unknown substances in complex reaction mixtures. asm.orgnih.gov
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, specifically in the Ultraviolet-Visible (UV-Vis) region, provides information about the electronic transitions within a molecule. UV-Vis spectroscopy is used to study compounds that absorb light in this region, typically those containing chromophores such as aromatic rings and functional groups with π electrons or non-bonding electrons.
For this compound, the presence of aromatic rings and carboxylic acid groups suggests absorption in the UV region. copernicus.orgmsu.edu While specific detailed UV-Vis spectral data for this compound were not extensively provided in the search results, studies on related aromatic acids like salicylic acid and other organic acids show characteristic UV absorption bands arising from π→π* and n→π* electronic transitions. copernicus.orgnih.gov
UV-Vis spectroscopy can be used to monitor reactions involving this compound, track its concentration, and investigate its interactions with other substances that may lead to changes in its electronic absorption spectrum. sci-hub.seudec.cl Changes in the UV-Vis spectrum can indicate the formation or disappearance of chromophores during reactions or transformations. While direct applications to this compound's electronic absorption were limited in the provided results, the technique's general utility in characterizing aromatic compounds and monitoring chemical changes is well-established. msu.eduuzh.ch
Data Table: Spectroscopic Data Points for this compound and Related Compounds
| Compound Name | Technique | Observation/Data | Source |
| This compound | ¹³C NMR | Signals observed, indicating non-equivalent carbon types. | nih.gov |
| This compound | GC-MS | Retention time and mass spectrum match authentic standard (dimethyl ester). asm.orgnih.gov | asm.orgnih.govoup.com |
| Dimethyl ester of 2,2'-dithiosalicylic acid | GC-MS | Weak molecular ion (m/z 306), base peak from S-S bond cleavage (m/z 153). asm.orgnih.gov | asm.orgnih.gov |
| 2-(S-sulfo)benzoic acid | LC-MS | M⁻ ion of m/z 233.0. | nih.gov |
| Dithiobisbenzamide derivative | ¹H NMR | Peaks at δ 7.0-7.9 ppm (aromatic H), δ 8.3 ppm (amine H). asianpubs.org | asianpubs.org |
| Dithiobisbenzamide derivative | ¹³C NMR | Peaks at δ 168.1 ppm (amide C=O), δ 122.0–139.4 ppm (aromatic C). asianpubs.org | asianpubs.org |
Absorption Characteristics of this compound and its Complexes
Spectroscopic analysis, particularly UV-Visible (UV-Vis) spectrophotometry, is a valuable tool for characterizing this compound and its behavior in various chemical environments. Studies have reported the UV-Vis absorption maxima for 2,2'-dithiosalicylic acid. For instance, analysis by HPLC with a diode array detector identified absorption maxima for authentic 2,2'-dithiosalicylic acid at 218, 249, and 310 nm. asm.org These characteristic absorption peaks are crucial for the identification and quantification of the compound in complex mixtures.
While specific detailed absorption spectra of this compound complexes were not extensively detailed in the search results, the principle of using UV-Vis spectroscopy to study complexation is well-established, as demonstrated in studies involving related compounds like salicylic acid and cyclodextrins. indexcopernicus.com The formation of inclusion complexes between salicylic acid and beta-cyclodextrin, for example, was identified and studied using UV-Vis spectrophotometry, indicating that changes in the electronic environment upon complexation can lead to observable shifts or changes in absorption spectra. indexcopernicus.com Similar spectroscopic approaches are applicable to investigating the complexation behavior of this compound with various species.
Data Table 1: Reported UV-Vis Absorption Maxima for 2,2'-Dithiosalicylic Acid
| Compound | Detection Method | Absorption Maxima (nm) | Reference |
| 2,2'-Dithiosalicylic acid | HPLC with Diode Array Detector | 218, 249, 310 | asm.org |
Spectroscopic Monitoring of Chemical Reactions
Spectroscopic methods, particularly UV-Vis spectroscopy coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), have been employed to monitor chemical reactions where this compound is involved, either as a reactant, intermediate, or product.
This compound has been spectroscopically monitored during the biodegradation and UV treatment of dibenzothiophene. oup.com Its formation and subsequent transformation were tracked by identifying the compound through comparison of its spectral data with authentic standards and reference spectra. oup.com This highlights the utility of spectroscopy in following the fate of this compound in environmental or degradation processes.
Furthermore, this compound is known to be a decomposition product of thimerosal (B151700). conicet.gov.arconicet.gov.ar Spectroscopic techniques have been explored for the determination of thimerosal and its derivatives, including this compound. While thimerosal itself may have low fluorescence, requiring methods like post-column photoreaction and molecular fluorescence detection for enhanced sensitivity, UV detection based on the inherent absorption characteristics of this compound remains a primary method for its monitoring in chromatographic separations. conicet.gov.arconicet.gov.ar The ability to separate this compound from other decomposition products and related compounds like thiosalicylic acid and salicylic acid using HPLC, followed by spectroscopic detection, is crucial for understanding reaction pathways and product distribution. conicet.gov.ar UV irradiation can also be used to sensitize absorption spectra, potentially aiding in the detection of this compound or related species. conicet.gov.ar
These examples demonstrate the critical role of spectroscopic techniques in providing detailed research findings on the formation, presence, and transformation of this compound in various chemical reactions and environmental processes.
Applications of Dithiosalicylic Acid in Advanced Chemical Systems
Dithiosalicylic Acid in Catalysis and Organocatalysis
The inherent acidity of the carboxylic acid groups and the redox activity of the disulfide bond, along with the potential for coordination through sulfur and oxygen atoms, enable this compound to participate in various catalytic processes. These applications span both homogeneous and heterogeneous catalytic systems, influencing reaction kinetics, selectivity, and stereochemical outcomes.
Homogeneous and Heterogeneous Catalytic Systems
This compound and its derivatives have been investigated for their catalytic activity in both homogeneous and heterogeneous phases. In homogeneous catalysis, where the catalyst and reactants exist in the same phase, this compound can function as an organocatalyst or as a ligand for transition metals. For instance, 3,3'-dithiosalicylic acid has been reported as an organocatalyst for asymmetric reactions. When used as a ligand, this compound can form soluble complexes with metal ions, which then catalyze reactions in solution.
The application of this compound in heterogeneous catalysis, where the catalyst is in a different phase (typically solid) from the reactants, is also an area of interest. Although the provided information primarily focuses on homogeneous aspects or general catalytic principles, the potential exists for immobilizing this compound or its metal complexes onto solid supports. This approach would facilitate catalyst recovery and reuse, which are key advantages of heterogeneous catalysis.
Stereochemical Control and Regioselectivity in Catalytic Transformations
This compound, particularly its substituted forms, plays a role in controlling the stereochemical outcome and regioselectivity of catalytic transformations. In organocatalysis, derivatives of this compound have been successfully employed to achieve high enantioselectivity in asymmetric reactions. The specific spatial arrangement of the functional groups within the this compound structure is crucial for inducing asymmetry and directing the formation of specific enantiomers.
Regioselectivity, which dictates the preferential site of chemical reaction, can also be influenced by catalysts derived from this compound. While the general principles of regioselectivity in catalysis are well-established, specific examples related to this compound's influence on regioselectivity can be found in studies focusing on particular reaction types, such as the hydrothiolation of alkynes.
Role as a Ligand or Promoter in Specific Organic Reactions (e.g., Heck Coupling)
This compound can act as a ligand or promoter in various metal-catalyzed organic reactions. Its ability to coordinate with metal ions through its carboxylic acid and sulfur functionalities makes it a suitable ligand in transition metal catalysis. Palladium-catalyzed reactions, such as the Heck coupling, are significant examples where ligands are essential for controlling catalytic activity, stability, and selectivity.
Research indicates the use of this compound as a ligand in palladium-catalyzed reactions, including the Heck coupling. In these reactions, the this compound ligand can influence the electronic and steric environment around the palladium center, affecting key steps of the catalytic cycle such as oxidative addition, alkene insertion, and beta-hydride elimination. This influence can lead to improved reaction efficiency, altered regioselectivity, and enhanced yields of desired products.
This compound in Advanced Materials Science and Engineering
The structural features of this compound, notably the presence of coordinating carboxylic acid groups and a dynamic disulfide bond, make it a valuable component in the design and synthesis of advanced materials with tailored properties.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline or amorphous materials formed by the assembly of metal ions or clusters with organic linkers. This compound, with its rigid aromatic core and multiple coordination sites, can serve as an effective organic linker to bridge metal centers, leading to the formation of extended network structures.
Studies have reported the synthesis of MOFs and coordination polymers incorporating this compound. For example, this compound has been used in the construction of a 3D MOF. Another instance involves the formation of a coordination polymer with cadmium ions, where this compound acts as a ligand coordinating to the metal centers. These materials can exhibit intrinsic porosity, which is a defining characteristic of MOFs, making them promising for applications in gas adsorption, separation, and heterogeneous catalysis.
Preparation of Functional Polymeric Systems with Disulfide Linkages
The disulfide bond within this compound is a dynamic covalent bond that can undergo reversible cleavage and reformation through various stimuli, such as the presence of reducing agents or thermal activation leading to disulfide exchange reactions. This dynamic nature makes this compound and its derivatives particularly useful in the creation of functional polymeric systems, especially those designed for self-healing, shape memory, or recyclability.
Polymers incorporating disulfide linkages derived from this compound can exhibit dynamic properties, allowing for the rearrangement of the polymer network. This rearrangement can enable functionalities such as autonomous self-healing of mechanical damage, stress relaxation, and facile reprocessing. These materials are often classified as vitrimers when the dynamic exchange is thermomechanically activated. The incorporation of this compound or its derivatives into polymer matrices provides a means to introduce these dynamic disulfide crosslinks, contributing to the development of sustainable and high-performance polymeric materials.
Here is a table summarizing some of the applications discussed:
| Application Area | Specific Use Case | Key Property Utilized |
| Catalysis | Organocatalysis for asymmetric reactions | Acidic and sulfur functionalities, molecular structure |
| Ligand in transition metal catalysis (e.g., Heck coupling) | Chelation ability, influence on metal center activity | |
| Materials Science & Engineering | Construction of MOFs and Coordination Polymers | Dicarboxylic acid and disulfide as linking points |
| Preparation of functional polymers with dynamic disulfide linkages (Vitrimers) | Reversible cleavage and reformation of disulfide bond |
Surface Modification and Coating Technologies
This compound has been explored for its potential in modifying surfaces and in the development of coating technologies. Modified alkyd resins have been prepared by partially replacing phthalic anhydride (B1165640) with 2,2'-dithiosalicylic acid. The inclusion of the modifier, containing an aromatic ring and a sulfur atom, has been shown to enhance the physical, mechanical, and chemical properties of the modified alkyds, particularly at higher concentrations . These modified alkyd resins have demonstrated promising antibacterial activity, suggesting their potential application in antibacterial coatings .
Research also indicates the use of this compound as a precursor in the synthesis of red-emitting carbon dots (R-CDs) for potential application in multifunctional superhydrophobic coatings. These R-CDs, synthesized using melamine (B1676169) and this compound, exhibit high thermal and photostability researchgate.net. The resulting coatings have shown superhydrophobicity and self-cleaning properties researchgate.net.
This compound as a Corrosion Inhibitor
This compound (DSA) has been investigated for its effectiveness as a corrosion inhibitor, particularly for metals like copper in acidic environments. capes.gov.brresearchgate.net. Studies involving electrochemical tests, surface morphology analysis, quantum chemical calculations, and molecular dynamics simulations have been conducted to understand its inhibition properties capes.gov.brresearchgate.net.
Electrochemical Evaluation of Corrosion Protection Efficiency
Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the corrosion protection efficiency of inhibitors like this compound. Polarization curve results have shown that DSA exhibits good anti-corrosion capacity, inhibiting both cathodic and anodic reactions on copper surfaces in acidic media, classifying it as a mixed-type corrosion inhibitor. capes.gov.brresearchgate.net. EIS results have indicated that the adsorption of DSA on the copper surface significantly increases the charge transfer resistance, producing typical capacitance behavior. capes.gov.brresearchgate.net. This suggests the formation of a dense and ordered inhibitor film. capes.gov.brresearchgate.net.
Mechanistic Understanding of Adsorption on Metal Surfaces
The adsorption of corrosion inhibitors on metal surfaces is a key aspect of their protective mechanism. The adsorption of this compound on copper surfaces in acidic solutions has been found to conform to the Langmuir monolayer adsorption isotherm. capes.gov.brresearchgate.net. The adsorption process is influenced by the electronic structure of the inhibitor and the interaction between the inhibitor molecule and the metal surface. researchgate.net. Organic compounds containing heteroatoms (N, S, O) and conjugated double bonds are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. researchgate.net.
Formation and Stability of Protective Films
The protective action of this compound as a corrosion inhibitor is attributed to the formation of a film on the metal surface. capes.gov.brresearchgate.net. Impedance spectroscopy results suggest that the formed inhibitor film is very dense and ordered. capes.gov.brresearchgate.net. Surface topography analysis results have been consistent with electrochemical experiments, supporting the formation of a protective layer. capes.gov.brresearchgate.net. The stability of such protective layers is crucial for long-term corrosion inhibition. Research on similar inhibitors suggests that the protective thickness formed by the interaction between the inhibitor and the metal surface can be chemically stable in acidic solutions. researchgate.net. The formation of this adsorbed layer blocks charge and mass transfer, thereby protecting the metal from corrosive ions. mdpi.com.
This compound in Chemical Reagent Design and Intermediate Synthesis
This compound serves as a valuable compound in chemical reagent design and as an intermediate in various synthetic processes.
Development of Sulfhydryl Modifying Reagents
2,2'-Dithiodibenzoic acid is recognized as a sulfhydryl modifying reagent. chemicalbook.comottokemi.com. It has the capability to cocrystallize with various compounds, leading to the formation of organic salts and cocrystals. chemicalbook.comottokemi.com. For instance, cocrystallization with imidazole (B134444) or 4-methylimidazole (B133652) yields bis(imidazolium) 2,2'-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salts, respectively. chemicalbook.comottokemi.com. It also forms a 1:2 cocrystal with isonicotinohydrazide from methanol (B129727) solution. chemicalbook.comottokemi.com.
Beyond its role as a modifying reagent, 2,2'-dithiosalicylic acid is utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, photochemicals (such as thioxanthones), and biocides (like proxel). chemicalbook.comnamiki-s.co.jp. It can be synthesized from raw materials such as anthranilic acid through diazotization and reaction with sulfur dioxide. chemicalbook.comchemicalbook.com.
Synthetic Precursor for Fine Chemicals and Specialty Compounds
This compound serves as a key intermediate in the synthesis of a range of fine chemicals and specialty compounds across different industries. Its disulfide bond and carboxylic acid functionalities enable diverse chemical transformations. The compound is particularly useful in the production of molecules where the disulfide bridge plays a crucial role wikipedia.org.
In the pharmaceutical industry, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules wikipedia.org. It is recognized as a key precursor for antitumor agents and enzyme inhibitors americanelements.com. A notable application is its use in the synthesis of the core scaffold of dibenzo(b,f)(1,4)thiazepin-11-one, which is an intermediate in the production of the antipsychotic drug Quetiapine fishersci.ca. The synthesis typically involves the nucleophilic aromatic substitution of this compound with 1-chloro-2-nitrobenzene (B146284), followed by reduction and cyclization steps fishersci.ca.
Beyond pharmaceuticals, this compound is utilized in the agrochemical industry for the synthesis of certain pesticides and fungicides, where the disulfide bond contributes to their mode of action wikipedia.org. It is also an intermediate in the synthesis of dyes and photochemicals, including thioxanthones fishersci.ca. Related compounds like thiosalicylic acid are also used as precursors for thioxanthone derivatives that function as photoinitiators in photopolymerization processes fishersci.atthegoodscentscompany.com.
Furthermore, this compound acts as a precursor for the synthesis of advanced materials such as sulfur-doped carbon nanoparticles (S-CNPs) and hydrophobic carbon dots (HCDs) fishersci.senih.gov. These carbon-based nanomaterials, synthesized using methods involving this compound and other precursors like acetic acid or melamine, exhibit aggregation-induced emission properties and hold potential for applications in optoelectronics and biosensing fishersci.sewikipedia.orgwikipedia.org. This compound can also be reduced to form valuable thiol-containing compounds wikipedia.org. Its application extends to the preparation of polyamides containing a disulfide bond in their main chain fishersci.ca and the synthesis of novel anionic heptadecanuclear silver(I) clusters fishersci.ca.
This compound in Biochemical Probes and Biomolecular Interactions
This compound and derivatives have found applications in the study of biochemical processes and interactions, particularly as components of probes and sensing elements. Its nature as a sulfhydryl modifying reagent fishersci.cafishersci.ca and its ability to interact with metal ions are relevant in this context.
This compound has been investigated for its potential antioxidant properties wikipedia.org. It also exhibits the ability to cocrystallize with various compounds, leading to the formation of organic salts and cocrystals fishersci.cafishersci.ca.
Hydrophobic carbon dots (HCDs) synthesized using this compound as a precursor have demonstrated utility in monitoring biomolecular self-assembly processes wikipedia.orgwikidata.org. By exploiting the restricted rotation of the S-S bond within the HCD structure, different emission behaviors can be observed during the self-assembly of amino acids and proteins wikipedia.org. This capability allows for the visual monitoring of self-assembly dynamics and the imaging of protein aggregates, including those related to neurodegenerative diseases like Alzheimer's and Parkinson's wikipedia.orgwikidata.orgontosight.ai.
This compound has also been successfully incorporated as a sensing element in potentiometric sensors for the detection of heavy metal ions, such as lead (II) and copper (II) periodic-table.ioamericanelements.com. This application highlights its ability to selectively interact with specific metal targets.
Interaction with Biological Targets (e.g., Zinc Finger Domains)
While direct interactions of this compound specifically with zinc finger domains are not extensively detailed in the provided search results, the compound's chemical properties and documented interactions with related biological components suggest potential mechanisms for such interactions. Zinc finger domains are protein structural motifs that coordinate zinc ions, typically through cysteine and histidine residues, and are involved in binding to DNA, RNA, proteins, and other small molecules wikipedia.orgfishersci.com.
This compound functions as a sulfhydryl modifying reagent fishersci.cafishersci.ca. The cysteine residues in zinc finger domains contain sulfhydryl groups that are critical for coordinating the zinc ion and maintaining the domain's structure and function wikipedia.orgfishersci.com. Agents that can modify these sulfhydryl groups have the potential to interfere with zinc coordination and, consequently, the function of the zinc finger domain.
Furthermore, this compound has shown the ability to interact with metal ions, as evidenced by its use in potentiometric sensors for lead (II) and copper (II) periodic-table.ioamericanelements.com. Zinc finger proteins rely on the coordinated zinc ion for their specific DNA binding function, and interactions with other metal ions can alter or disrupt this function nih.gov. The carboxylic acid groups and the disulfide/sulfur functionalities in this compound could potentially chelate or interact with the zinc ion within the zinc finger domain, or compete for binding sites, thereby affecting the domain's stability and interaction with its biological targets.
The application of HCDs derived from this compound in monitoring protein self-assembly wikipedia.orgwikidata.orgontosight.ai underscores the potential for compounds based on this scaffold to interact with and report on the conformational changes and aggregation states of biological molecules, which could include proteins containing zinc finger domains.
Principles for Designing Agents Affecting Biomolecular Function
The study of this compound in biochemical contexts provides insights into principles for designing agents that can affect biomolecular function. One principle involves leveraging the compound's structural features for targeted interactions. The presence of reactive sulfhydryl-related functionalities (in its reduced form, thiosalicylic acid, or through the disulfide bond) allows for potential covalent or non-covalent interactions with cysteine residues in proteins, including those in zinc finger domains fishersci.cafishersci.ca.
Another principle is the design of probes that can report on biomolecular processes. The use of HCDs synthesized from this compound demonstrates how incorporating this compound into a nanomaterial scaffold can create probes with tunable optical properties that are sensitive to changes in the local environment during biomolecular events like self-assembly and aggregation wikipedia.orgwikidata.orgontosight.ai. This principle can be applied to design agents that not only interact with biological targets but also provide a detectable signal indicating the nature or extent of the interaction or the resulting changes in biomolecular structure or assembly.
The ability of this compound to interact with metal ions suggests a principle for designing agents that target metalloproteins. By designing ligands based on the this compound scaffold, it may be possible to create molecules that selectively chelate or displace the metal ions essential for the function of proteins like zinc finger proteins periodic-table.ioamericanelements.comnih.gov. The redox-responsive nature of the disulfide bond in this compound americanelements.com could also be exploited in designing agents whose activity is modulated by the cellular redox environment, allowing for targeted action.
Furthermore, the use of this compound as a building block in the synthesis of diverse compounds, from pharmaceuticals to functional nanomaterials, illustrates the principle of structural modification to achieve desired biological or chemical activities wikipedia.orgamericanelements.comfishersci.cafishersci.cathegoodscentscompany.comfishersci.senih.govfishersci.ca. By modifying the this compound structure, researchers can tune its solubility, reactivity, and specificity for interaction with particular biomolecular targets or pathways, paving the way for the development of novel biochemical probes or therapeutic agents.
Mechanistic Studies Involving Dithiosalicylic Acid Transformations
Mechanisms of Dithiosalicylic Acid Formation and Interconversion
This compound can be formed through different chemical pathways, primarily involving the manipulation of thiol groups. Its interconversion with related species, such as thiosalicylic acid, is also a significant aspect of its chemistry.
Oxidative Coupling Reactions of Thiols
The formation of this compound often occurs through the oxidative coupling of 2-mercaptobenzoic acid (thiosalicylic acid). This process involves the formation of a disulfide bond between two molecules of the thiol. Oxidation of thiosalicylic acid readily forms this compound. tdl.org
In some biological or biomimetic contexts, the oxidation of thiols to disulfides can be mediated by trace metals and oxygen. acs.org Polysulfides might also act as catalysts for the net transfer of electrons from thiols to molecular oxygen, potentially inducing oxidative stress. acs.org
The oxidation of 2-mercaptobenzoic acid to 2,2′-dithiodibenzoic acid (this compound) can occur under various conditions, including during co-crystallization experiments, particularly with bipyridyl-type molecules and other carboxylic acids. researchgate.net The propensity for 2-mercaptobenzoic acid to be oxidized to DTDA during crystallization is well-documented. researchgate.net
Reductive Cleavage of Disulfide Bonds
The disulfide bond in this compound can undergo reductive cleavage to regenerate two molecules of 2-mercaptobenzoic acid. This is essentially the reverse reaction of oxidative coupling.
Reduction of this compound with agents like glucose or metals in alkaline solution can yield thiosalicylic acid. orgsyn.org
Disulfide bond reduction typically occurs via a bimolecular nucleophilic substitution (SN2) reaction mechanism. researchgate.net This reaction involves a transition state where the three sulfur atoms form an angle of approximately 180°. researchgate.net Thiolates, rather than thiols, are the species that attack disulfide bonds. wikipedia.org This thiol-disulfide exchange is a principal reaction for the formation and rearrangement of disulfide bonds. wikipedia.org
In the context of protein chemistry, oxidoreductases like thioredoxin can cleave disulfide bonds through an active-site sulfur ion nucleophile attacking one of the disulfide sulfur atoms. researchgate.net The resulting mixed disulfide then undergoes intramolecular thiol/disulfide exchange. researchgate.net
Reaction Mechanisms of this compound in Coordination Processes
This compound interacts with metal ions to form coordination complexes. Within these complexes, the ligand can undergo interesting transformations, including bond scission and oxidation.
S-S and C-S Bond Scission within Metal Complexes
Coordination of this compound to metal centers can lead to the cleavage of its disulfide (S-S) bond and even carbon-sulfur (C-S) bonds. This scission is often observed in the presence of transition metals. researchgate.netresearchgate.net
Reactions of 2,2′-dithiodibenzoic acid with transition metal salts in the presence of N-donor ligands have been shown to result in coordination polymers where both S-S and C-S scission of dithiodibenzoic acid occur. researchgate.net For instance, the reaction of PdCl2(CH3CN)2 with this compound in DMF/MeOH has been reported to cause cleavage of this compound to form the thiobenzoate anion. researchgate.net
The in situ reaction of transition metals with this compound can lead to variable transformations of the S-S bond. researchgate.net The presence of different co-ligands, such as pyridine-like molecules, in these reactions can result in the formation of new products due to simultaneous S-S and C-S scission of dithiodibenzoic acid. researchgate.net
In Situ Oxidation of Sulfur Centers
Beyond bond scission, the sulfur centers of this compound can undergo oxidation when coordinated to metal ions, particularly in in situ reactions.
In some coordination polymers formed from the reaction of 2,2′-dithiodibenzoic acid with metal salts, oxidation of the sulfur is observed. researchgate.net For example, in certain copper coordination polymers derived from this compound, the sulfur has been found to be oxidized to sulfate (B86663) ions prior to coordination with the metal. researchgate.net
The oxidation of thiosalicylic acid to 2-sulfobenzoic acid has been observed in the presence of thorium nitrate (B79036) under solvothermal conditions, potentially stemming from the strong hydrolysis of Th4+ leading to the generation of hydrogen ions. nih.gov This highlights how the metal environment can influence the oxidation state of sulfur in related compounds.
Hydrothiolation Mechanisms Involving this compound
Hydrothiolation reactions involve the addition of an S-H bond across an unsaturated system, such as an alkyne or alkene. This compound, or its reduced form thiosalicylic acid, can participate in such reactions.
A catalyst-free system for the reductive addition (hydrothiolation) of terminal alkynes using 2,2′-dithiosalicylic acid in water has been reported. researchgate.netresearchgate.net This reaction proceeds smoothly under mild conditions, yielding hydrothiolation products with moderate to good yields and good to excellent stereoselectivity and regioselectivity. researchgate.netresearchgate.net A preliminary reaction mechanism for this catalyst-free hydrothiolation has been proposed. researchgate.netresearchgate.net
In general, metal-catalyzed hydrothiolation of alkynes can proceed via two main pathways: activation of the carbon-carbon triple bond followed by nucleophilic attack of the thiol, or initial activation of the thiol followed by insertion of the alkyne into the metal-sulfur bond. nih.gov While these general mechanisms apply to hydrothiolation with thiols, the specific mechanism involving this compound in the catalyst-free system in water would involve a different pathway that does not rely on metal activation.
Preliminary mechanistic studies on the acid-catalyzed hydrothiolation of gem-difluorostyrenes with thiols suggest a process involving concurrent nucleophilic attack of the unsaturated system by the thiol and protonation to generate an intermediate, which is then deprotonated to form the product. nih.gov While this mechanism is for a different substrate and involves acid catalysis, it illustrates the general concept of concerted addition in some hydrothiolation reactions.
Electrophilic/Nucleophilic Addition Pathways to Unsaturated Substrates
This compound can participate in addition reactions with unsaturated substrates, such as alkynes, through mechanisms that can exhibit both electrophilic and nucleophilic characteristics depending on the specific reaction environment.
Research has demonstrated the hydrothiolation of terminal alkynes using 2,2′-dithiosalicylic acid. This reaction, conducted in water under mild, catalyst-free conditions, proceeds efficiently, yielding vinylic sulfides. tandfonline.comfigshare.com The mechanism proposed for this transformation suggests that the reaction may involve hydrogen bond formation between water, the carboxyl group of this compound, and the terminal hydrogen of the alkyne. tandfonline.com This interaction is thought to facilitate the addition of a this compound-derived species to the less-hindered carbon atom of the alkyne. tandfonline.com The addition of the this compound fragment and a hydrogen atom to the triple bond may occur via four- and five-membered transition states, with steric factors playing a role in controlling the regioselectivity. tandfonline.com
While the specific details of electrophilic or nucleophilic addition pathways of the intact this compound molecule to unsaturated substrates are not extensively detailed in the provided search results beyond the hydrothiolation example, the reactivity of related thiols and disulfides in such transformations provides context. Thiolates are known to be highly nucleophilic and can react with electrophilic centers, including disulfide bonds. google.com The addition of S-H and Se-H bonds to unsaturated molecules, often catalyzed by transition metals, is a significant class of reactions leading to the formation of C-S and C-Se bonds. researchgate.net These reactions can proceed through various mechanisms, including oxidative addition, insertion, and reductive elimination. researchgate.net Although these examples involve simpler thiols and selenols or different catalytic systems, they illustrate the potential for sulfur-containing compounds like this compound to engage in addition reactions with unsaturated systems.
Stereoselectivity and Regioselectivity in Hydrothiolation Reactions
The hydrothiolation of terminal alkynes with 2,2′-dithiosalicylic acid in water under catalyst-free conditions has been shown to exhibit good to excellent stereoselectivity and regioselectivity. tandfonline.comfigshare.com Specifically, this reaction favors the formation of the anti-Markovnikov product. tandfonline.com
The observed regioselectivity, where the sulfur atom adds to the terminal carbon of the alkyne, is attributed, in part, to steric factors. tandfonline.com The proposed transition states, involving four- and five-membered rings, suggest that the less-hindered carbon is preferentially attacked. tandfonline.com
The stereoselectivity of the reaction, leading to specific vinylic sulfide (B99878) isomers, is a crucial aspect of controlling the synthesis of well-defined organic molecules. In the case of the this compound hydrothiolation of terminal alkynes, high stereoselectivity was reported. tandfonline.com While the detailed factors governing this stereoselectivity in this specific catalyst-free system are not fully elaborated in the provided snippets, in transition-metal-catalyzed hydrothiolation reactions of alkynes, both regio- and stereoselectivities can be controlled by the choice of the metal catalyst. researchgate.net For instance, different ligands in rhodium-catalyzed hydrothiolation of allyl amines and imines can lead to either Markovnikov or anti-Markovnikov products with high regioselectivity. researchgate.net This highlights the importance of reaction conditions and potentially subtle interactions in directing the outcome of hydrothiolation reactions.
The study on the reductive, regioselective addition of benzenethiyl radical to alkynes via 2,2'-dithiosalicylic acid in the presence of tetrabutylammonium (B224687) hydroxide (B78521) in dimethylformamide and water also demonstrated good to excellent regio- and stereoselectivity. worldscientific.com This suggests that the reactive species generated from this compound and the reaction environment play critical roles in controlling the selectivity of the addition to the alkyne triple bond. worldscientific.com
| Reaction Type | Substrate | Reagent | Conditions | Regioselectivity | Stereoselectivity | Reference |
| Hydrothiolation | Terminal Alkynes | 2,2'-Dithiosalicylic Acid | Water, Catalyst-free, Mild conditions | Anti-Markovnikov | Good to excellent | tandfonline.comfigshare.com |
| Reductive Addition | Alkynes | 2,2'-Dithiosalicylic Acid | TBAH, DMF/Water | Good to excellent | Good to excellent | worldscientific.com |
Data Table 1: Selectivity in this compound Reactions with Alkynes
| Alkyne Derivative | Conditions | Regioselectivity (% anti-Markovnikov) | Stereoselectivity (% Z-isomer) | Yield (%) | Reference |
| Phenylacetylene | Water, Catalyst-free, Mild conditions | High (Specific value not provided) | High (Specific value not provided) | Moderate to good | tandfonline.com |
| Phenylacetylene | TBAH, DMF/Water | Good to excellent | Good to excellent | Not specified | worldscientific.com |
| (Substituted) Phenylacetylenes | Water, Catalyst-free, Mild conditions | Favors anti-Markovnikov | Excellent | Moderate to good | tandfonline.com |
Environmental and Biological Transformations of Dithiosalicylic Acid
Biodegradation Pathways and Biotransformations of Dithiosalicylic Acid
This compound has been shown to undergo biodegradation by microorganisms. chemicalbook.comchemicalbook.comnih.govasm.org This process can lead to its breakdown into simpler compounds.
Microbial Degradation Mechanisms of Aromatic Disulfides
Microbial degradation of aromatic compounds often involves oxygenase enzymes that introduce hydroxyl groups and cleave aromatic rings. nih.govbiorxiv.org While general mechanisms for the biodegradation of aromatic compounds and disulfides exist, specific detailed mechanisms for the microbial degradation of aromatic disulfides like this compound are still being investigated. Some studies suggest that the initial step in the biodegradation of 2,2'-dithiodibenzoic acid might involve the reduction of the disulfide bond, oxidation of the disulfide sulfur atoms, or sulfitolysis of the disulfide. asm.org
Research on the biodegradation of dibenzothiophene (B1670422) (DBT), a sulfur-containing polycyclic aromatic hydrocarbon, has provided insights into the potential formation and subsequent degradation of this compound. This compound has been identified as a product in the biodegradation of DBT via the Kodama pathway in certain bacterial strains, such as Pseudomonas sp. strain BT1d. nih.govasm.orgasm.org
Identification and Characterization of Biodegradation Intermediates
Studies on the biodegradation of 2,2'-dithiodibenzoic acid by soil enrichment cultures have identified benzoic acid as a transient metabolite. chemicalbook.comchemicalbook.comasm.org This suggests that the degradation pathway involves the cleavage of the this compound structure, ultimately leading to the formation of benzoic acid. chemicalbook.comchemicalbook.com
In the context of dibenzothiophene biodegradation, this compound is formed from the abiotic oxidation and transformation of 2-mercaptophenylglyoxylate, an intermediate in the Kodama pathway. nih.govasm.orgnih.gov Other disulfides, such as 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide and 2-oxo-2-(2-thiophenyl)ethanoic acid 2-benzoic acid disulfide, have also been identified as intermediates in this process, often formed through abiotic reactions from 2-mercaptophenylglyoxylate. nih.govasm.orgnih.gov
Specific bacterial strains, such as Variovorax sp. strain RM6, have been isolated and shown to degrade 2,2'-dithiodibenzoic acid when provided as a sole carbon and sulfur source. asm.org This strain's ability to degrade this compound is reported to be very specific, as it did not degrade related compounds like 2,4'-dithiodibenzoic acid or 4,4'-dithiodibenzoic acid. asm.org
Research findings on the biodegradation of 2,2'-dithiodibenzoic acid by Variovorax sp. strain RM6 indicate the formation of benzoic acid as an intermediate. asm.org
Table 1: Identified Intermediates in the Biodegradation of this compound and Related Compounds
| Compound Name | Origin/Precursor | Notes |
| Benzoic acid | 2,2'-Dithiodibenzoic acid | Detected during biodegradation by Variovorax sp. strain RM6. asm.org |
| 2-Mercaptophenylglyoxylate | Benzothiophene-2,3-dione (from DBT) | Abiotic precursor to this compound and other disulfides. nih.govasm.orgnih.gov |
| 2-Oxo-2-(2-thiophenyl)ethanoic acid disulfide | 2-Mercaptophenylglyoxylate | Abiotically formed disulfide intermediate. nih.govasm.orgnih.gov |
| 2-Oxo-2-(2-thiophenyl)ethanoic acid 2-benzoic acid disulfide | 2-Mercaptophenylglyoxylate | Abiotically formed disulfide intermediate. nih.govasm.orgnih.gov |
| 2-Mercaptobenzoic acid (Thiosalicylic acid) | Dibenzothiophene degradation | Suggested precursor to this compound via oxidation. nih.govasm.org |
Note: The interactivity of this table would ideally allow users to filter by compound name or origin.
Abiotic Environmental Fate of this compound
Beyond biological processes, this compound can also undergo abiotic transformations in the environment.
Oxidative Processes in Aqueous and Atmospheric Environments
Oxidative processes play a significant role in the abiotic fate of organic compounds in aqueous and atmospheric environments. researchgate.netcopernicus.org While direct studies specifically detailing the oxidative processes of this compound in these environments are limited in the provided search results, related compounds like thiosalicylic acid have been shown to undergo oxidation. Thiosalicylic acid is known to be sensitive to air and can be oxidized by molecular oxygen to form 2,2'-dithiosalicylic acid. nih.govasm.org
In the broader context of atmospheric chemistry, hydroxyl radicals (•OH) are key oxidants in the troposphere, reacting with various atmospheric compounds. researchgate.netcopernicus.org Acidic conditions in atmospheric aqueous particles and clouds can also influence oxidation processes. copernicus.org While the specific reactions of this compound with atmospheric oxidants are not detailed in the search results, the presence of the disulfide bond and carboxylic acid groups suggests potential reactivity under certain oxidative conditions.
Studies on the degradation of thiosalicylic acid by Fenton and photo-Fenton processes, which involve the generation of hydroxyl radicals, have shown the formation of dithio-di(salicylic acid) as a photoproduct, indicating that oxidative conditions can lead to the formation or transformation of disulfide structures. rjpbcs.com
Formation of Environmentally Relevant Derivatives
The abiotic transformation of this compound can lead to the formation of other environmentally relevant derivatives. As mentioned, the oxidation of 2-mercaptobenzoic acid (thiosalicylic acid) readily forms this compound. nih.govasm.org This highlights a potential abiotic formation pathway for this compound from a related sulfur-containing aromatic compound.
Furthermore, in the context of dibenzothiophene degradation, this compound itself is an abiotically formed disulfide product derived from the transformation of 2-mercaptophenylglyoxylate. nih.govasm.orgnih.gov This indicates that abiotic processes can contribute significantly to the presence of this compound in environments contaminated with compounds like dibenzothiophene.
While the complete spectrum of environmentally relevant derivatives formed from the abiotic transformation of this compound is not exhaustively detailed in the provided information, the identified formation from thiosalicylic acid and as a product of dibenzothiophene transformation underscores the role of abiotic processes in its environmental fate.
Table 2: Abiotic Formation Pathways of this compound and Related Disulfides
| Compound Formed | Precursor(s) | Process | Context |
| 2,2'-Dithiosalicylic acid | 2-Mercaptobenzoic acid | Oxidation by molecular oxygen | General chemical property. nih.govasm.org |
| 2,2'-Dithiosalicylic acid | 2-Mercaptophenylglyoxylate | Abiotic oxidation and transformation | Dibenzothiophene biodegradation (Kodama pathway). nih.govasm.orgnih.gov |
| 2-Oxo-2-(2-thiophenyl)ethanoic acid disulfide | 2-Mercaptophenylglyoxylate | Abiotic oxidation (dimerization) | Dibenzothiophene biodegradation (Kodama pathway). nih.govasm.orgnih.gov |
| 2-Oxo-2-(2-thiophenyl)ethanoic acid 2-benzoic acid disulfide | 2-Mercaptophenylglyoxylate | Sequential abiotic loss of C and O atoms | Dibenzothiophene biodegradation (Kodama pathway). nih.govasm.orgnih.gov |
| Dithio-di(salicylic acid) | Thiosalicylic acid | Photo-Fenton process (oxidation) | Laboratory study. rjpbcs.com |
Note: The interactivity of this table would ideally allow users to filter by compound formed or process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
